molecular formula C10H19BrMg B6316203 Dec-9-enylmagnesium bromide CAS No. 130628-58-9

Dec-9-enylmagnesium bromide

Cat. No.: B6316203
CAS No.: 130628-58-9
M. Wt: 243.47 g/mol
InChI Key: DQUOBTTUYRXPQW-UHFFFAOYSA-M
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Description

Dec-9-enylmagnesium bromide, also known as 9-decenyl magnesium bromide, is an organomagnesium compound with the molecular formula C10H19BrMg. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable due to its ability to introduce a decenyl group into various substrates, making it a versatile tool in synthetic chemistry .

Mechanism of Action

Dec-9-enylmagnesium bromide, also known as this compound, 0.50 M in THF, is a chemical compound with the molecular formula C10H19BrMg . This compound is a type of Grignard reagent, which are organomagnesium compounds widely used in organic chemistry for introducing carbon-based groups .

Target of Action

The primary targets of this compound are carbon-based molecules that can form covalent bonds with the dec-9-enyl group. The compound acts as a nucleophile, meaning it donates an electron pair to form a chemical bond .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition. In this process, the compound donates an electron pair to an electrophilic carbon atom in another molecule, forming a new carbon-carbon bond .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific reactions it is used in. As a Grignard reagent, it can participate in a wide variety of reactions, including the formation of alcohols, aldehydes, ketones, and carboxylic acids .

Pharmacokinetics

Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments .

Result of Action

The result of this compound’s action is the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of this compound is highly dependent on the environment. It is typically used in anhydrous (water-free) conditions, as it reacts violently with water. It is also sensitive to air, requiring storage under an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dec-9-enylmagnesium bromide is typically prepared by the reaction of magnesium turnings with 9-decenyl bromide in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

Mg+C9H17BrC9H17MgBr\text{Mg} + \text{C}_9\text{H}_{17}\text{Br} \rightarrow \text{C}_9\text{H}_{17}\text{MgBr} Mg+C9​H17​Br→C9​H17​MgBr

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with efficient stirring mechanisms and precise temperature control to ensure complete reaction and high yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Dec-9-enylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Coupling Reactions: It can participate in coupling reactions with halides to form longer carbon chains.

    Substitution Reactions: It can substitute halides in organic molecules to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones in the presence of THF or diethyl ether.

    Halides: Reacts with alkyl or aryl halides in the presence of a catalyst like copper(I) iodide.

Major Products:

Scientific Research Applications

Dec-9-enylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials .

Comparison with Similar Compounds

  • Ethylmagnesium bromide
  • Phenylmagnesium bromide
  • Vinylmagnesium bromide

Comparison: Dec-9-enylmagnesium bromide is unique due to its long alkenyl chain, which imparts different reactivity and selectivity compared to shorter-chain Grignard reagents like ethylmagnesium bromide. The presence of the double bond in the decenyl group also allows for additional functionalization and reactivity, making it a versatile reagent in organic synthesis .

Properties

IUPAC Name

magnesium;dec-1-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19.BrH.Mg/c1-3-5-7-9-10-8-6-4-2;;/h3H,1-2,4-10H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUOBTTUYRXPQW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCCCC=C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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